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Compound of Interest

Compound Name: IMM-H004

Cat. No.: B15582241 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravenous administration of

IMM-H004 in animal models of cerebral ischemia. The protocols detailed below are based on

published preclinical research and are intended to guide researchers in designing and

executing similar studies.

Introduction
IMM-H004 is a novel coumarin derivative with demonstrated neuroprotective effects in animal

models of ischemic stroke.[1][2] Administered intravenously, it has been shown to mitigate brain

injury and improve neurological outcomes.[3][4] This document summarizes the key findings

from animal studies, including pharmacokinetic profiles, efficacy data, and the underlying

mechanism of action. Detailed experimental protocols are provided to facilitate the replication

and further investigation of IMM-H004's therapeutic potential.

Quantitative Data Summary
The following tables summarize the key quantitative data from intravenous IMM-H004 animal

studies.

Pharmacokinetic Parameters in Rats
Following a single intravenous injection in transient middle cerebral artery occlusion/reperfusion

(MCAO/R) rats, IMM-H004 is rapidly metabolized into its active glucuronide metabolite, IMM-

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15582241?utm_src=pdf-interest
https://www.benchchem.com/product/b15582241?utm_src=pdf-body
https://www.benchchem.com/product/b15582241?utm_src=pdf-body
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2023.1085154/full
https://pubmed.ncbi.nlm.nih.gov/31176667/
https://www.researchgate.net/publication/287789490_Neuroprotective_effect_of_compound_IMM-H004_against_transient_global_brain_ischemiareperfusion_in_rats
https://pmc.ncbi.nlm.nih.gov/articles/PMC6480569/
https://www.benchchem.com/product/b15582241?utm_src=pdf-body
https://www.benchchem.com/product/b15582241?utm_src=pdf-body
https://www.benchchem.com/product/b15582241?utm_src=pdf-body
https://www.benchchem.com/product/b15582241?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


H004G.[5][6] IMM-H004G exhibits a significantly longer half-life and greater plasma exposure

compared to the parent compound.[5][6]

Compound Dose (mg/kg) AUC (h*ng/mL) t½ (h)

IMM-H004 10 1,638 0.42

IMM-H004G 10 28,948 6.61

Data obtained from

studies in MCAO/R

rats.[5][6]

Efficacy in Rat Model of Cerebral Ischemia (MCAO/R)
Intravenous administration of IMM-H004 has been shown to reduce infarct volume and improve

neurological function in a dose-dependent manner in rats subjected to MCAO/R.
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Dose (mg/kg)
Treatment Time

Post-Ischemia

Infarct Volume

Reduction (%)

Neurological Score

Improvement

1.5
3 days pre-treatment

(daily)

Significant neuronal

protection

Significantly improved

behavioral deficits

3
3 days pre-treatment

(daily)

Dose-dependent

neuronal protection

Dose-dependent

improvement in

behavioral deficits

5 6 hours Significant reduction
Significant

improvement

6
3 days pre-treatment

(daily)

Dose-dependent

neuronal protection

Dose-dependent

improvement in

behavioral deficits

10 6 hours Significant reduction
Significant

improvement

20 6 hours Significant reduction
Significant

improvement

Data compiled from

multiple studies.[3][4]

Neurological scores

were assessed using

scales such as the

Zea Longa score.[4][7]

Toxicology Profile
Specific LD50 (median lethal dose) and MTD (maximum tolerated dose) values for intravenous

administration of IMM-H004 in animals are not available in the reviewed public literature.

However, studies have reported the use of doses up to 20 mg/kg in rats without mentioning

significant adverse effects, suggesting a favorable safety profile within this therapeutic range.[4]

Further dedicated toxicology studies are required to formally establish the MTD and LD50.
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Mechanism of Action: CKLF1/CCR4-Mediated
NLRP3 Inflammasome Inhibition
IMM-H004 exerts its neuroprotective effects by targeting the Chemokine-like factor 1

(CKLF1)/C-C chemokine receptor type 4 (CCR4) signaling axis, which plays a critical role in the

inflammatory cascade following cerebral ischemia.[1][2] Ischemia leads to an upregulation of

CKLF1 in neurons.[8] CKLF1 then binds to its receptor, CCR4, on immune cells, activating the

NLRP3 inflammasome.[1][2][9] This activation leads to the maturation and release of pro-

inflammatory cytokines such as IL-1β and IL-18, exacerbating neuronal damage.[1] IMM-H004
intervenes by downregulating the binding of CKLF1 to CCR4, thereby suppressing the

activation of the NLRP3 inflammasome and subsequent inflammatory response.[1][2]
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Caption: IMM-H004 Signaling Pathway.

Experimental Protocols
The following are detailed protocols for key in vivo experiments involving the intravenous

administration of IMM-H004.

Animal Model: Middle Cerebral Artery
Occlusion/Reperfusion (MCAO/R) in Rats
This model is widely used to mimic focal cerebral ischemia in humans.

Materials:
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Male Sprague-Dawley rats (250-300 g)

Anesthesia (e.g., isoflurane)

Surgical instruments

4-0 monofilament nylon suture with a rounded tip

Heating pad

Procedure:

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

Place the rat in a supine position on a heating pad to maintain body temperature.

Make a midline cervical incision and expose the right common carotid artery (CCA), external

carotid artery (ECA), and internal carotid artery (ICA).

Ligate the distal ECA and the CCA.

Insert the nylon suture into the ECA lumen and advance it into the ICA until a slight

resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

After the desired occlusion period (e.g., 2 hours), withdraw the suture to allow for

reperfusion.

Suture the incision and allow the animal to recover in a warm cage with free access to food

and water.

Intravenous Administration of IMM-H004
Materials:

IMM-H004 citrate salt

Sterile saline (0.9% NaCl)

Syringes and needles (e.g., 27-gauge)
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Procedure:

Dissolve IMM-H004 citrate in sterile saline to the desired concentration (e.g., 5 mg/mL).

Warm the solution to room temperature before injection.

Gently restrain the rat and locate the lateral tail vein.

Wipe the injection site with an alcohol swab.

Insert the needle into the tail vein and slowly inject the IMM-H004 solution. The volume of

injection will depend on the rat's body weight and the desired dose.

Administer the injection at the predetermined time point relative to the ischemic insult (e.g., 6

hours post-reperfusion).

Assessment of Neuroprotective Efficacy
4.3.1. Infarct Volume Measurement (TTC Staining)

Materials:

2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)

Brain matrix slicer

Procedure:

At the end of the experiment (e.g., 24 hours post-reperfusion), euthanize the rat and perfuse

the brain with cold saline.

Carefully remove the brain and chill it at -20°C for 30 minutes.

Slice the brain into 2-mm coronal sections using a brain matrix.

Immerse the slices in 2% TTC solution at 37°C for 30 minutes in the dark. Healthy tissue will

stain red, while the infarcted tissue will remain white.
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Capture images of the stained sections and quantify the infarct area using image analysis

software.

4.3.2. Neurological Deficit Scoring

Neurological function can be assessed using a variety of scoring systems. The Zea Longa 5-

point scale is commonly used:

0: No neurological deficit.

1: Failure to extend the contralateral forepaw fully.

2: Circling to the contralateral side.

3: Falling to the contralateral side.

4: No spontaneous walking and a depressed level of consciousness.

Pharmacokinetic Study
Procedure:

Administer IMM-H004 intravenously as described in section 4.2.

Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points

(e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

Process the blood samples to obtain plasma and store at -80°C until analysis.

Analyze the plasma concentrations of IMM-H004 and its metabolites using a validated

analytical method such as LC-MS/MS.

Calculate pharmacokinetic parameters (AUC, t½, etc.) using appropriate software.

Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for an in vivo efficacy study of IMM-H004
and the logical relationship between the experimental components.
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Caption: In Vivo Efficacy Study Workflow.
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Caption: Logical Relationship of Study Components.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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